(2-bromo-4-chloro-6-cyanophenyl) acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-4-chloro-6-cyanophenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c1-5(13)14-9-6(4-12)2-7(11)3-8(9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPKNVZXOMDRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 4 Chloro 6 Cyanophenyl Acetate and Analogous Structures
Direct Functionalization Strategies on the Phenyl Acetate (B1210297) Core
This approach focuses on introducing the bromo, chloro, and cyano groups onto a phenyl acetate scaffold.
Regioselective Halogenation (Bromination and Chlorination)
The introduction of halogen atoms at specific positions on the phenyl acetate ring is a critical step. The directing effects of the acetate and existing substituents play a key role in achieving the desired regiochemistry.
For the bromination of phenyl acetate, the reaction is significantly influenced by the generation of hydrogen bromide (HBr) as a byproduct. This HBr can lead to the formation of phenol (B47542), complicating the reaction. To achieve selective para-bromination, strategies to remove HBr as it is formed are employed. The use of sodium forms of zeolites X and Y has been shown to effectively trap HBr through cation exchange, leading to almost exclusive formation of the para-isomer in high yields. rsc.org Other methods to enhance para-selectivity include the addition of bases, acetic anhydride (B1165640), or certain metal acetates. rsc.org
In a related context, the C-6 regioselective bromination of methyl indolyl-3-acetate was achieved by introducing electron-withdrawing groups at other positions to direct the bromination. nih.gov This principle of using directing groups is fundamental in controlling the position of halogenation on an aromatic ring. While specific conditions for the dichlorination and bromination of a cyanophenyl acetate to yield the 2-bromo-4-chloro isomer are not detailed in the provided results, the principles of electrophilic aromatic substitution dictate that the positions of the incoming halogens would be governed by the electronic and steric influences of the existing cyano and acetate groups.
Cyanation Approaches on Aromatic Systems
The introduction of a cyano group onto an aromatic ring can be accomplished through various methods. A notable approach involves the nickel-catalyzed cyanation of phenol derivatives, such as aryl sulfonates, using zinc cyanide (Zn(CN)₂). researchgate.net This method demonstrates good functional group tolerance, which is crucial when dealing with multi-functionalized molecules. researchgate.net The use of a palladium-XPhos catalyst has also been reported for the cyanation of aryl fluorosulfates, which can tolerate sterically hindered substrates. researchgate.net
Another strategy for synthesizing benzonitriles is from substituted benzoic acids. This can involve converting the benzoic acid to a 2-phenyloxazoline, which is then treated with phosphorus oxychloride to yield the benzonitrile. google.com This highlights a pathway where a carboxylic acid precursor can be transformed into the desired nitrile.
Esterification Techniques for Phenyl Acetates
The formation of the acetate ester is a key transformation. Phenyl acetate can be synthesized from phenol and acetyl chloride using cyclohexane (B81311) as a solvent. This method is noted for its mild reaction conditions and high product yield. google.com Another common method involves the reaction of phenol with acetic anhydride. researchgate.net The choice of reagent and catalyst can influence the reaction's efficiency. For instance, using acetyl chloride avoids the need for a catalyst, while the reaction with acetic anhydride can be facilitated by catalysts like titanium silicalite-1. google.comresearchgate.net The esterification of a pre-functionalized phenol, such as 2-bromo-4-chloro-6-cyanophenol, with an acetylating agent like acetyl chloride or acetic anhydride would be the final step in a convergent synthesis.
Convergent Synthesis from Substituted Benzene (B151609) Precursors
This synthetic strategy involves building the target molecule by sequentially adding the functional groups to a simpler benzene derivative.
Sequential Halogenation and Nitrile Introduction
A convergent synthesis could start with a readily available substituted benzene. For instance, a synthetic route for 2,6-dibromo-4-cyanophenol starts from 4-hydroxybenzonitrile. google.com This precursor is then subjected to bromination to introduce the two bromo groups at the ortho positions relative to the hydroxyl group. google.com Similarly, a synthesis for (2-bromo-4-chloro-6-cyanophenyl) acetate could conceivably start with a chlorophenol or a cyanophenol, followed by sequential halogenation and cyanation steps.
The synthesis of 2-bromo-4'-chloro-1,1'-biphenyl (B169558) involves a photocatalytic coupling reaction followed by diazotization and bromination, demonstrating a method for introducing a bromo group onto a pre-formed biaryl system. patsnap.com While not directly applicable to the target molecule, it illustrates a modern approach to selective bromination.
Introduction of the Acetate Moiety
Once the desired 2-bromo-4-chloro-6-cyanophenol intermediate is synthesized, the final step is the introduction of the acetate group. As mentioned previously, this can be readily achieved through esterification with acetyl chloride or acetic anhydride. google.comresearchgate.net The reaction conditions are generally mild and high yielding. For example, the reaction of a phenol with acetyl chloride in the presence of a base is a standard and efficient method for the formation of phenyl acetates.
Orthogonal Protection and Deprotection Strategies
In the synthesis of complex molecules like this compound, which features multiple reactive sites, orthogonal protection strategies are indispensable. jocpr.combham.ac.uk This approach involves the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others. bham.ac.uknumberanalytics.com This allows for the sequential and selective manipulation of different functional groups within the molecule. jocpr.com For a polysubstituted scaffold, a chemist might need to protect a phenolic hydroxyl group while performing reactions on the aryl halides or the nitrile.
The choice of protecting groups is critical and is governed by their stability under various reaction conditions and the ease of their selective removal. wikipedia.orgorganic-chemistry.org For instance, the acetate group in the target compound can itself be considered a protecting group for the phenol. It is generally stable but can be removed by acid or base hydrolysis. If a more robust protecting group were needed for the phenol, an ether, such as a benzyl (B1604629) (Bn) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS), could be employed. oup.com These groups exhibit different lability; for example, a TBDMS ether is typically cleaved with fluoride (B91410) ions (like TBAF), while a benzyl ether is removed by hydrogenolysis. numberanalytics.com
An orthogonal strategy for a precursor to this compound might involve protecting a phenolic group as a TBDMS ether while a cross-coupling reaction is performed at the C-Br bond. Subsequently, the TBDMS group could be removed with fluoride without cleaving the newly formed bond or affecting the chloro and cyano substituents. jocpr.com This level of control is paramount for building complex molecular architectures efficiently and with high yields. bham.ac.uknumberanalytics.com
Table 1: Examples of Orthogonal Protecting Group Pairs
| Protecting Group 1 (e.g., for Phenol) | Deprotection Condition 1 | Protecting Group 2 (e.g., for Amine) | Deprotection Condition 2 | Orthogonality |
|---|---|---|---|---|
| Acetyl (Ac) | Base (e.g., NaOH, K₂CO₃) or Acid | Carbobenzyloxy (Cbz) | Hydrogenolysis (H₂, Pd/C) | Yes |
| tert-Butyldimethylsilyl (TBDMS) | Fluoride (e.g., TBAF) | Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., Piperidine) | Yes |
| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Yes |
Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl Halide and Nitrile Formation
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, representing the cornerstone of modern synthetic organic chemistry. rsc.orgnih.gov For substrates like this compound, these methods allow for the selective functionalization of the C-Br and C-Cl bonds. The palladium-catalyzed cyanation of aryl halides is a particularly effective method for producing aromatic nitriles. rsc.org
Suzuki-Miyaura Coupling in Aryl-Aryl Bond Formation with Cyanated Precursors
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is one of the most versatile methods for creating aryl-aryl bonds. rsc.org In the context of a dihalogenated substrate like a bromo-chloro-benzonitrile derivative, the higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling.
Arylboronic acids and their esters are common coupling partners. nih.govthieme-connect.de The reaction's tolerance for a wide variety of functional groups makes it suitable for complex substrates containing nitriles and esters. nih.govacs.org For example, coupling an arylboronic acid with this compound would be expected to occur preferentially at the bromine position, yielding a 2-aryl-4-chloro-6-cyanophenyl acetate derivative. The choice of catalyst, ligand, and base is crucial for optimizing yield and selectivity. acs.org
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide Substrate | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Typical Yield |
|---|---|---|---|---|---|
| Electron-deficient Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | High |
| Sterically Hindered Aryl Bromide | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Good to High |
| Aryl Chloride | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | Moderate to High |
Sonogashira Coupling for Introduction of Alkynyl Groups and Subsequent Transformations
The Sonogashira coupling provides a direct route to aryl alkynes by reacting a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is highly effective for functionalizing aryl halides like this compound. The C-Br bond would readily undergo coupling with a terminal alkyne, introducing an alkynyl moiety at the C2 position.
The resulting alkynyl group is a versatile synthetic handle that can undergo a multitude of subsequent transformations. researchgate.net These include cycloaddition reactions to form heterocycles, reduction to alkenes or alkanes, and further coupling reactions. researchgate.netnih.gov For instance, the newly introduced alkyne on the cyanophenyl ring could be cyclized to construct more complex polycyclic systems. researchgate.net
Stille and Negishi Coupling Applications in Substituted Phenyl Acetate Synthesis
The Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents) are powerful alternatives for C-C bond formation. youtube.com The Negishi coupling is particularly noteworthy for its high functional group tolerance and reactivity, allowing the coupling of secondary alkylzinc halides with aryl bromides and chlorides, even those bearing sensitive groups like esters and nitriles. organic-chemistry.orgmit.edunih.gov
A palladium catalyst system, often employing a biarylphosphine ligand like CPhos, can effectively promote the Negishi coupling between an organozinc reagent and a substrate such as this compound. organic-chemistry.orgnih.gov This method offers a reliable pathway for introducing alkyl or aryl groups. rsc.org Similarly, Stille coupling, while raising toxicity concerns due to tin byproducts, is highly effective. Chemoselective coupling can be achieved, for instance, by reacting an arylstannane at the C-Br position of the target molecule. researchgate.net
Palladium-Catalyzed C-H Functionalization Strategies
A paradigm shift from traditional cross-coupling, direct C-H functionalization (or direct arylation) avoids the need to pre-functionalize one of the coupling partners with a halide or organometallic group. rsc.orgrsc.org Instead, a C-H bond on one arene is directly coupled with an aryl halide. researchgate.net For a molecule like this compound, a C-H functionalization reaction could be envisioned to introduce another substituent onto the ring, although regioselectivity can be a challenge. acs.orgacs.org
Alternatively, a precursor like 1-bromo-3-chloro-5-cyanobenzene could undergo C-H arylation with an appropriate partner before the introduction of the acetate group. rsc.org These reactions are often directed by a substituent on the ring or proceed based on the inherent electronic properties of the C-H bonds. nih.govnih.gov The acetate group itself, via the carbonyl oxygen, can act as a directing group in some C-H activation cycles, potentially facilitating functionalization at an adjacent position. capes.gov.br
Photocatalytic Approaches for C-C and C-X Bond Formation
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for forming C-C and C-X bonds under mild conditions. arizona.edu This approach uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radical intermediates from aryl halides. nih.gov These aryl radicals can then participate in various bond-forming reactions. rsc.org
For a substrate like this compound, photocatalysis offers pathways for chemoselective functionalization. acs.org The difference in reduction potentials between the C-Br and C-Cl bonds can be exploited to selectively activate the C-Br bond. arizona.edu This allows for reactions such as C-H arylation of other arenes or the formation of C-C bonds with other radical precursors. uni-regensburg.de These metal-free or reduced-metal systems avoid the costs and toxicity associated with some traditional cross-coupling methods. arizona.edursc.org
Chemo- and Regioselectivity in Multisubstituted Aromatic Syntheses
The predictable synthesis of multisubstituted aromatic rings is fundamentally governed by the principles of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity dictates the position at which a reaction occurs. In the context of aromatic compounds, the existing substituents on the ring profoundly influence the position of subsequent electrophilic or nucleophilic substitutions.
Electron-donating groups (EDGs) generally direct incoming electrophiles to the ortho and para positions and activate the ring towards substitution. youtube.com Conversely, electron-withdrawing groups (EWGs) are typically deactivating and direct incoming electrophiles to the meta position. youtube.com The interplay of multiple substituents with opposing directing effects can lead to complex product mixtures, necessitating careful strategic planning in multi-step syntheses.
The synthesis of a molecule like this compound, which features three different substituents on the aromatic ring, highlights these challenges. The cyano group is strongly electron-withdrawing and a meta-director, while the halogen atoms (bromo and chloro) are deactivating yet ortho, para-directing. The synthesis of such compounds often involves a sequence of reactions where the order of introduction of each substituent is critical to achieving the desired isomer.
Several strategies are employed to control chemo- and regioselectivity in the synthesis of complex aromatic compounds:
Blocking Groups: Reversible introduction of a blocking group can be used to protect a specific position on the aromatic ring, directing substitution to other available sites.
Directed Ortho Metalation (DoM): This powerful technique utilizes a directing metalating group (DMG) to guide a strong base to deprotonate the adjacent ortho position, which can then be quenched with an electrophile.
Catalyst Control: The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome of a reaction. For instance, in some cross-coupling reactions, the ligand on the metal catalyst can control which isomer is preferentially formed.
Multicomponent Reactions: These reactions, where multiple starting materials react in a single step to form a complex product, can offer high levels of chemo- and regioselectivity that are difficult to achieve in a stepwise fashion. nih.gov The outcome of such reactions can often be tuned by adjusting parameters like temperature, solvent, and the presence of additives. nih.gov
The following table provides examples of how different reaction conditions can influence the selectivity in the synthesis of substituted aromatic compounds.
| Reaction Type | Reactants | Conditions | Major Product(s) | Selectivity | Reference |
| Multicomponent Condensation | 5-amino-3-phenylpyrazole, dimedone, aromatic aldehydes | Ethanol, reflux | Mixture of pyrazoloquinolinones and pyrazoloquinazolinones | Low | nih.gov |
| Multicomponent Condensation | 5-amino-3-phenylpyrazole, dimedone, aromatic aldehydes | 150°C, triethylamine, microwave or conventional heating | Pyrazoloquinolinones | High (Hantzsch-type) | nih.gov |
| Multicomponent Condensation | 5-amino-3-phenylpyrazole, dimedone, aromatic aldehydes | Room temperature, sonication, neutral | Pyrazoloquinazolinones | High (Biginelli-type) | nih.gov |
| [3+2] Cycloaddition | α-benzyl-β-ketophosphonate, phenyl azide | Cs₂CO₃, DMSO, room temperature | 1,4,5-trisubstituted triazole | High Regioselectivity | nih.gov |
Novel Methodologies for Aryl Acetate Formation
The formation of an aryl acetate from a phenol is a common transformation in organic synthesis. While traditional methods involving the reaction of a phenol with acetic anhydride or acetyl chloride in the presence of a base like pyridine (B92270) are often effective, recent research has focused on developing milder, more efficient, and more selective methodologies.
One area of significant advancement is the use of transition metal catalysis. Palladium-catalyzed reactions, for example, have been developed for the α-arylation of acetate esters, which involves the formation of a carbon-carbon bond between an aryl group and the α-carbon of the ester. researchgate.net While not a direct method for aryl acetate synthesis from a phenol, these methods highlight the versatility of modern organometallic chemistry in forming bonds to aromatic rings.
More directly relevant to the synthesis of aryl acetates are methods that facilitate the acylation of phenols under mild conditions. For instance, the use of specific catalysts can enable the acetylation of sterically hindered or electronically deactivated phenols that may be unreactive under traditional conditions.
Recent innovations in aryl acetate synthesis include:
Enzyme-Catalyzed Acetylation: Lipases and other enzymes can be used to catalyze the acetylation of phenols with high selectivity, often under mild, environmentally friendly conditions.
Flow Chemistry: Continuous flow reactors can offer improved control over reaction parameters such as temperature and mixing, leading to higher yields and purities in acetylation reactions.
Photocatalysis: Light-mediated reactions are emerging as a powerful tool in organic synthesis, and photocatalytic methods for the acylation of phenols are being explored.
A plausible final step in the synthesis of this compound would involve the acetylation of the corresponding phenol, (2-bromo-4-chloro-6-cyanophenol). The synthesis of a related precursor, 2,6-dibromo-4-cyanophenol, has been reported via the bromination of 4-hydroxybenzonitrile. google.com A similar strategy could potentially be employed to generate the 2-bromo-4-chloro-6-cyanophenol intermediate, followed by acetylation.
The table below summarizes some modern approaches to the formation of acetate esters.
| Reaction Type | Substrates | Reagents/Catalyst | Conditions | Product | Reference |
| Acetylation | Hemiacetal with TIPS groups | Ac₂O, Pyridine | 20°C, 1 h | α-anomer of acetate | mdpi.com |
| Hydroxycarbonylation | Aryl Iodides | Pd(OAc)₂, KOAc, HCOOLi/Ac₂O (in situ CO) | 120°C, 24 h | Aryl Carboxylic Acids | mdpi.com |
| α-Arylation | Acetate Esters, Aryl Chlorides | Palladium Catalyst | Not specified | α-Aryl Acetate Esters | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Chloro 6 Cyanophenyl Acetate
Reactivity of the Acetate (B1210297) Ester Functionality
The acetate ester group is a key reactive site in (2-bromo-4-chloro-6-cyanophenyl) acetate, primarily susceptible to reactions that involve the electrophilic carbonyl carbon.
Hydrolysis and Transesterification Pathways
Hydrolysis: Under aqueous conditions, particularly in the presence of an acid or base catalyst, the acetate ester can undergo hydrolysis. Basic hydrolysis, often termed saponification, is typically irreversible and proceeds via a nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. This is followed by the elimination of the (2-bromo-4-chloro-6-cyanophenyl)oxido leaving group, which then gets protonated to yield 2-bromo-4-chloro-6-cyanophenol and an acetate salt. Acid-catalyzed hydrolysis, a reversible process, involves protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.
Transesterification: In the presence of an alcohol and a catalyst (acid or base), this compound can undergo transesterification. This reaction replaces the acetyl group with a different ester group, releasing acetic acid or its corresponding ester as a byproduct. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Nucleophilic Acyl Substitution Reactions
The carbonyl carbon of the acetate group is a prime target for a variety of nucleophiles in nucleophilic acyl substitution reactions. Stronger nucleophiles, such as amines (ammonolysis) or Grignard reagents, can react with the ester to form amides or tertiary alcohols (after a second addition), respectively. These reactions proceed through the characteristic tetrahedral intermediate.
Reactivity of Aromatic Halogens (Bromine and Chlorine)
The bromine and chlorine atoms attached to the phenyl ring introduce the possibility of reactions typical for aryl halides. The presence of the electron-withdrawing cyano group and the other halogen can influence the reactivity of the ring.
Halogen Exchange Reactions and Selectivity
Halogen exchange reactions, such as the Finkelstein reaction, could potentially replace the bromine or chlorine with another halogen, typically fluorine or iodine. The success of such reactions often depends on the specific reagents and reaction conditions. Selectivity between bromine and chlorine is often achievable, with the weaker carbon-bromine bond being more susceptible to cleavage than the carbon-chlorine bond under many conditions.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Phenyl Systems
The presence of the strongly electron-withdrawing cyano group ortho and para to the halogen atoms can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). For a nucleophile to attack, it typically adds to the carbon bearing a halogen, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex). The negative charge can be delocalized onto the cyano group, stabilizing the intermediate and facilitating the subsequent elimination of the halide ion. The relative reactivity of bromine versus chlorine as a leaving group in SNAr reactions can be complex and depends on the specific nucleophile and reaction conditions.
Reductive Dehalogenation Processes
Reductive dehalogenation offers a pathway to remove one or both halogen atoms, replacing them with hydrogen. This can be achieved using various methods, including catalytic hydrogenation (e.g., with palladium on carbon and a hydrogen source), or with active metals (e.g., zinc or magnesium) in the presence of a proton source. Selective removal of bromine over chlorine is often possible due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.
Reactivity of the Aryl Nitrile Group
The cyano (-C≡N) group is a versatile functional group that can undergo a variety of transformations. nih.gov Its strong electron-withdrawing nature and the carbon-nitrogen triple bond allow for reactions such as hydrolysis, reduction, and nucleophilic addition. nih.govnih.gov
The nitrile group can be hydrolyzed to yield either a carboxylic acid or an amide, depending on the reaction conditions. This transformation is a common and useful reaction in organic synthesis. nih.gov
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile is first protonated, which increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the carbon and, after a series of proton transfers, forming a carboxamide intermediate. Further heating under acidic conditions can then hydrolyze the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to a primary amide. Similar to the acid-catalyzed process, heating the amide in a basic solution can lead to further hydrolysis, yielding a carboxylate salt and ammonia.
For this compound, hydrolysis would lead to the formation of 2-bromo-4-chloro-6-acetoxybenzamide, and upon complete hydrolysis, 2-bromo-4-chloro-6-acetoxybenzoic acid.
The reduction of nitriles is a primary method for the synthesis of primary amines. thieme-connect.de This conversion can be achieved using various reducing agents, including catalytic hydrogenation and metal hydrides. thieme-connect.delibretexts.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org The reaction is typically carried out under elevated pressure and temperature. Ruthenium complexes have also shown excellent performance in terms of activity and selectivity for nitrile reduction. thieme-connect.de This process is considered atom-economic and efficient. thieme-connect.de
Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at reducing nitriles to primary amines. libretexts.org The reaction is typically performed in an ether solvent, followed by an aqueous workup to neutralize the reaction and protonate the resulting amine. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce nitriles on their own but can be effective in the presence of transition metal catalysts like nickel(II) chloride or cobalt(II) chloride. thieme-connect.deresearchgate.net
Reduction of this compound would yield (2-aminomethyl-3-bromo-5-chlorophenyl) acetate.
The nitrile carbon is electrophilic and susceptible to attack by strong nucleophiles, such as organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents. nih.govmasterorganicchemistry.com
The reaction of a Grignard reagent with a nitrile forms an imine magnesium salt intermediate. quora.com This intermediate is stable until an aqueous acid workup is performed. masterorganicchemistry.com The workup hydrolyzes the imine to a ketone, providing a valuable method for synthesizing ketones from nitriles. masterorganicchemistry.comquora.com The use of a catalytic amount of zinc chloride (ZnCl₂) has been shown to promote the Grignard addition reaction under mild conditions. nih.gov While Grignard reagents typically add only once to the nitrile, this reaction can sometimes be sluggish compared to additions with more reactive organolithium reagents. nih.govmasterorganicchemistry.com
For this compound, reaction with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by hydrolysis, would produce 1-(2-bromo-4-chloro-6-acetoxyphenyl)ethan-1-one.
Table 1: Summary of Nitrile Group Reactivity
| Reaction Type | Reagents | Intermediate(s) | Final Product |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or NaOH/H₂O, heat | Carboxamide | Carboxylic Acid |
| Reduction | 1. LiAlH₄; 2. H₂O or H₂/Catalyst (Pd, Pt, Ni) | Imine | Primary Amine |
| Nucleophilic Addition | 1. R-MgX; 2. H₃O⁺ | Imine magnesium salt | Ketone |
Interplay of Substituent Effects on Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution is heavily influenced by the electronic and steric properties of its substituents. vedantu.comlumenlearning.comlibretexts.org Substituents that donate electron density to the ring activate it, making it more reactive, while electron-withdrawing groups deactivate the ring. msu.edustudymind.co.uk
Bromine and Chlorine (Halogens): Halogens are deactivating groups. They are strongly electronegative and withdraw electron density from the ring through the sigma bonds (inductive effect, -I). lumenlearning.commsu.edu However, they possess lone pairs of electrons that can be donated to the pi-system of the ring (resonance effect, +R). libretexts.orgmsu.edu For halogens, the strong inductive effect outweighs the weaker resonance effect, resulting in a net deactivation of the ring towards electrophilic attack. msu.edu
Cyano Group (-CN): The cyano group is a powerful deactivating group. It withdraws electron density from the aromatic ring through both a strong inductive effect (due to the electronegativity of nitrogen) and a strong resonance effect (-R), as the C≡N triple bond can accept electrons from the ring's pi system. numberanalytics.comlibretexts.org
Collectively, the presence of three electron-withdrawing groups (bromo, chloro, cyano) makes the aromatic ring of this compound significantly electron-deficient and thus highly deactivated towards electrophilic aromatic substitution.
The electronic influence of these substituents can be quantified using Hammett substituent constants (σ). A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
Table 2: Hammett Substituent Constants (σ) for Relevant Groups
| Substituent | σmeta | σpara | General Electronic Effect |
|---|---|---|---|
| -Br (Bromo) | 0.39 | 0.23 | Inductively withdrawing, weakly resonance donating (-I > +R) |
| -Cl (Chloro) | 0.37 | 0.23 | Inductively withdrawing, weakly resonance donating (-I > +R) |
| -CN (Cyano) | 0.62 | 0.70 | Strongly withdrawing by induction and resonance (-I, -R) |
| -OCOCH₃ (Acetate) | 0.39 | 0.31 | Inductively withdrawing, resonance donating (-I, +R) |
Data sourced from compilations of Hammett constants. viu.capitt.edu
Steric hindrance refers to the spatial arrangement of atoms or groups that can impede chemical reactions. fastercapital.com In this compound, the substituents are located at positions 2, 4, and 6, creating a sterically crowded environment.
The presence of two ortho-substituents (bromo and acetate) relative to the cyano group significantly hinders the approach of reagents to the nitrile. nih.gov This steric bulk can slow down reactions like nucleophilic addition or require more forcing conditions. nih.gov For instance, the addition of a bulky Grignard reagent might be significantly slower than with an unhindered aryl nitrile. libretexts.org
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms provides fundamental insights into the reactivity of a chemical compound, guiding the development of new synthetic methodologies and the understanding of chemical transformations. For a polysubstituted aromatic compound like this compound, with its array of functional groups—an acetate ester, a nitrile group, and two different halogen atoms—a variety of mechanistic pathways can be envisaged.
Radical reactions, which involve species with unpaired electrons, offer a powerful avenue for the functionalization of organic molecules. researchgate.net These reactions typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. youtube.commasterorganicchemistry.com
Initiation: The initiation of a radical reaction involving this compound could be achieved through the homolytic cleavage of a bond, typically induced by UV light or a radical initiator like AIBN (azobisisobutyronitrile). The C-Br bond is weaker than the C-Cl bond and would be the more likely site for homolytic cleavage to form an aryl radical.
Propagation: Once formed, the aryl radical can participate in a variety of propagation steps. For instance, it could abstract a hydrogen atom from a solvent molecule or another reagent, or it could add to a double or triple bond. libretexts.org In the context of further halogenation, the aryl radical could react with a halogen source, such as Br₂ or Cl₂, to yield a dihalogenated product and a new halogen radical, which continues the chain reaction.
Termination: The radical chain is terminated when two radical species combine. This can involve the coupling of two aryl radicals, an aryl radical with a halogen radical, or two halogen radicals. youtube.com
The following table presents hypothetical data for the bond dissociation energies (BDEs) of relevant bonds in this compound, which are crucial for predicting the likelihood of radical formation.
| Bond | Hypothetical Bond Dissociation Energy (kcal/mol) |
| C-Br | 75 |
| C-Cl | 85 |
| C-H (aromatic) | 110 |
| C-O (ester) | 90 |
| This table presents hypothetical data based on typical bond dissociation energies for similar chemical environments. Actual experimental values for this compound are not available in the cited literature. |
Metal-mediated cross-coupling reactions are a cornerstone of modern organic synthesis. The bromine atom on this compound makes it a suitable candidate for such transformations, for instance, in a hypothetical Suzuki-Miyaura cross-coupling reaction. A plausible catalytic cycle, mediated by a palladium(0) catalyst, is outlined below.
Oxidative Addition: The catalytic cycle would commence with the oxidative addition of the aryl bromide to a coordinatively unsaturated palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) species.
Transmetalation: In the presence of a suitable organoboron reagent (e.g., a phenylboronic acid) and a base, the organic group from the boron compound is transferred to the palladium center, displacing the bromide ligand.
Reductive Elimination: The final step of the cycle is the reductive elimination of the two organic groups from the palladium complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Notably, the nitrile group (C≡N) on the aromatic ring could play a significant coordinating role in such a catalytic cycle. It has been shown that nitrile groups can coordinate to the metal center, potentially influencing the rate and selectivity of the reaction. acs.org
The following table outlines the key steps in a hypothetical palladium-catalyzed Suzuki-Miyaura reaction of this compound.
| Step | Description | Key Intermediates |
| 1. Oxidative Addition | The palladium(0) catalyst inserts into the C-Br bond. | Aryl-Pd(II)-Br complex |
| 2. Transmetalation | The organic group from the boronic acid replaces the bromide on the palladium. | Di-organic-Pd(II) complex |
| 3. Reductive Elimination | The coupled product is released, and the Pd(0) catalyst is regenerated. | Coupled product, Pd(0) catalyst |
| This table describes a hypothetical catalytic cycle, as no specific experimental studies on this reaction for this compound were found in the provided search results. |
Transition state theory provides a framework for understanding the energetics and kinetics of a chemical reaction. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy of the reaction. researchgate.net
For any of the potential reactions of this compound, computational methods such as Density Functional Theory (DFT) could be employed to model the transition state structures. acs.org For example, in a nucleophilic aromatic substitution reaction, where a nucleophile displaces the chloride or bromide, the transition state would be a high-energy Meisenheimer-like complex, with the negative charge delocalized over the aromatic ring and stabilized by the electron-withdrawing cyano group.
The analysis of the transition state would involve:
Geometry Optimization: Calculating the lowest energy structure of the transition state.
Frequency Calculation: Confirming that the structure is a true transition state by identifying a single imaginary frequency corresponding to the reaction coordinate. acs.org
Energy Calculation: Determining the energy of the transition state relative to the reactants and products to calculate the activation energy.
The following table provides hypothetical activation energies for competing nucleophilic aromatic substitution reactions on this compound.
| Reaction | Hypothetical Activation Energy (kcal/mol) |
| Nucleophilic substitution of Bromine | 25 |
| Nucleophilic substitution of Chlorine | 30 |
| This table presents hypothetical data, as no specific experimental or computational studies on the transition states of reactions involving this compound were found in the provided search results. The values are based on the general principle that the C-Br bond is weaker and more readily cleaved than the C-Cl bond. |
Derivatization and Advanced Chemical Transformations of 2 Bromo 4 Chloro 6 Cyanophenyl Acetate
Synthesis of Novel Analogs and Derivatives
The multifunctionality of (2-bromo-4-chloro-6-cyanophenyl) acetate (B1210297) permits sequential or orthogonal chemical transformations to generate a diverse library of derivatives.
Modification of the Acetate Moiety (e.g., amide formation)
The acetate group is a key functional handle that can be readily transformed. The most fundamental modification is its hydrolysis to the corresponding phenol (B47542). This reaction is typically catalyzed by an acid or a base. acs.orgstanford.eduresearchgate.net Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. researchgate.net
Once the phenol, 3-bromo-5-chloro-2-hydroxybenzonitrile, is obtained, it opens up further synthetic avenues. For instance, the phenolic hydroxyl group can be used to form new ester or ether linkages. A particularly important transformation is its conversion to an amide, a common functional group in bioactive molecules. While direct amidation from the phenol is possible, a more common route involves converting the phenol to a more reactive intermediate. One such method is the synthesis of phenol amides from hydroxycinnamic acids and various amines using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in a one-pot synthesis. nih.gov This approach could be adapted for the derivatization of the phenolic product derived from (2-bromo-4-chloro-6-cyanophenyl) acetate.
Table 1: Representative Transformations of the Acetate Moiety
| Transformation | Reagents and Conditions | Product Type | Reference Example |
|---|---|---|---|
| Hydrolysis | Acid (e.g., HClO₄) or Base (e.g., NaOH) in aqueous solution. | Phenol | Acid- or base-catalyzed hydrolysis of phenyl acetate. acs.orgresearchgate.net |
| Amidation (from resulting phenol) | Amine, DCC, NaHCO₃, in aqueous acetone. | Phenol Amide | One-pot synthesis using hydroxycinnamic acids. nih.gov |
Further Functionalization of the Halogenated Aromatic Ring
The presence of both bromine and chlorine atoms on the aromatic ring allows for selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in oxidative addition to palladium(0) catalysts. This reactivity difference (Ar-Br > Ar-Cl) enables selective Suzuki-Miyaura cross-coupling reactions, where an aryl or vinyl group from a boronic acid can be introduced at the C2 position, leaving the chloro group at C4 intact. nih.govrsc.org A study on 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrated this selective arylation at the bromine-bearing position using a Pd-catalyst, with the chlorine atom remaining unreacted. nih.gov This selectivity provides a powerful tool for building molecular complexity in a controlled manner.
Table 2: Selective Cross-Coupling of Bromo-Chloro Arenes
| Reaction | Catalyst/Reagents | Key Feature | Reference Example |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Selective reaction at the C-Br bond over the C-Cl bond. | Selective arylation of 2-bromo-4-chlorophenyl derivatives. nih.gov |
Transformations of the Cyano Group into Other Nitrogen-Containing Functions
The cyano (nitrile) group is a versatile functional group that can be converted into several other nitrogen-containing moieties.
Hydrolysis to Amides and Carboxylic Acids: Under controlled acidic or basic conditions, the nitrile can be partially hydrolyzed to a primary amide (carboxamide). chemistrysteps.comcommonorganicchemistry.comlibretexts.org More vigorous hydrolysis conditions, typically involving heating with strong acid or base, will lead to the corresponding carboxylic acid. chemistrysteps.comlibretexts.org The hydrolysis proceeds through an amide intermediate. chemistrysteps.com
Reduction to Amines: Nitriles can be reduced to primary amines (aminomethyl group) using various reducing agents. Common methods include catalytic hydrogenation with H₂ over a metal catalyst (like Ni or Pt) or chemical reduction with strong hydride reagents like lithium aluminum hydride (LiAlH₄). studymind.co.ukcommonorganicchemistry.com Milder and more selective reagents like diisopropylaminoborane (B2863991) have also been developed for this transformation, capable of reducing both aromatic and aliphatic nitriles. organic-chemistry.orgnih.govorganic-chemistry.org
Cycloaddition Reactions: The nitrile group can act as a dipolarophile in cycloaddition reactions to form nitrogen-containing heterocycles. For example, nitriles can react with azides in [3+2] cycloaddition reactions to form tetrazoles, a class of compounds with applications in medicinal chemistry. researchgate.net Unactivated nitriles have also been shown to participate as dienophiles or enophiles in formal [2+2+2] cycloaddition cascades to synthesize pyridine (B92270) rings. nih.gov
Table 3: Common Transformations of the Aryl Cyano Group
| Transformation | Typical Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Partial Hydrolysis | H₂O, mild acid (e.g., HCl at 40°C) or base (e.g., alkaline H₂O₂). | Primary Amide | chemistrysteps.comcommonorganicchemistry.com |
| Full Hydrolysis | H₃O⁺ (heat) or NaOH(aq) (heat). | Carboxylic Acid | chemistrysteps.comlibretexts.org |
| Reduction | LiAlH₄; H₂/Catalyst (Ni, Pt); BH₂N(iPr)₂. | Primary Amine | studymind.co.ukorganic-chemistry.orgnih.gov |
| Cycloaddition | Azides (e.g., NaN₃). | Tetrazole | researchgate.net |
Applications as a Key Synthetic Intermediate
The diverse reactivity of its functional groups makes this compound an excellent starting material for constructing more elaborate molecules, particularly heterocyclic frameworks that are prevalent in pharmaceuticals and functional materials.
Building Block in Heterocyclic Synthesis
The ortho-disposition of the cyano group and a halogen atom (or a group derived from the acetate) is a classic structural motif for the synthesis of fused heterocyclic systems.
Pyrimidines: While direct synthesis from this specific phenyl acetate is not documented, related cyanophenyl compounds are key precursors for pyrimidines. The cyano group is a crucial component in building the pyrimidine (B1678525) ring.
Quinazolines: The synthesis of quinazolines often relies on precursors containing a 2-aminobenzonitrile (B23959) or related structures. rsc.orgmdpi.comorganic-chemistry.org For instance, 2-aminobenzonitriles can undergo tandem reactions with alcohols or cyclize with other components to form the quinazoline (B50416) scaffold. rsc.orgnih.gov After hydrolysis of the acetate to a phenol and potential conversion of the phenol to an amine, the resulting 2-amino-3-bromo-5-chlorobenzonitrile (B1290257) would be a prime candidate for quinazoline synthesis.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thioamide, is a classic and widely used method. rsc.orgnih.govyoutube.comyoutube.com While the title compound is not an α-haloketone itself, related cyanophenyl structures are. For example, α-bromo-4-cyanoacetophenone is a common starting material for synthesizing 4-(4-cyanophenyl)thiazole derivatives, which have shown promising anticancer activity. nih.gov This highlights the utility of the cyanophenyl moiety in constructing biologically active thiazoles.
Indolizines: Indolizines are typically synthesized via the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with various dipolarophiles. africaresearchconnects.comacs.orgresearchgate.netrsc.org The synthesis often involves constructing the indolizine (B1195054) ring from pyridine derivatives. rsc.orgorganic-chemistry.org A compound like this compound could be incorporated into a suitable precursor, for example by attaching it to a pyridine ring, which could then undergo cyclization to form a complex, substituted indolizine.
Imidazo[1,2-b]pyridazines: This heterocyclic system is often prepared by the condensation of a 3-aminopyridazine (B1208633) derivative with an α-haloketone. nih.govnih.gov There are also methods for synthesizing these compounds and their intermediates. google.com While a direct route from the title compound is not obvious, its functional groups could be elaborated to create a fragment that could be incorporated into an imidazo[1,2-b]pyridazine (B131497) synthesis, potentially leading to novel derivatives for biological screening. nih.govnih.gov
Table 4: Heterocyclic Systems Synthesized from Related Precursors
| Heterocycle | Key Precursor Type | General Synthetic Strategy | Reference |
|---|---|---|---|
| Quinazoline | 2-Aminobenzonitrile | Tandem reaction with alcohols or annulation with ketones. | rsc.orgmdpi.com |
| Thiazole | α-Haloketone + Thioamide | Hantzsch thiazole synthesis. | rsc.orgnih.gov |
| Indolizine | Pyridinium Ylide + Dipolarophile | 1,3-Dipolar cycloaddition. | acs.orgresearchgate.net |
| Imidazo[1,2-b]pyridazine | 3-Aminopyridazine + α-Haloketone | Condensation/cyclization. | nih.govnih.gov |
Precursor for Complex Organic Molecules
Through the sequential and selective manipulation of its four distinct functional groups, this compound stands as a valuable starting point for the synthesis of complex, polyfunctionalized organic molecules. The ability to perform selective cross-coupling at the C-Br bond, followed by transformations of the cyano group and subsequent reactions at the C-Cl bond or the acetate-derived phenol, allows for a programmed and divergent synthesis strategy. This step-wise construction enables the introduction of various pharmacophores and structural motifs, making it a powerful tool in the rational design and synthesis of new chemical entities for drug discovery and materials science.
Role in the Synthesis of Agrochemical Intermediates
Substituted phenyl derivatives are fundamental building blocks in the synthesis of modern agrochemicals, particularly insecticides from the diamide (B1670390) class like chlorantraniliprole (B1668704) and cyantraniliprole. researchgate.netresearchgate.net These insecticides are known for their high potency and selectivity as activators of insect ryanodine (B192298) receptors. google.comchemicalbook.com The synthesis pathways for these complex molecules rely on the precise assembly of key intermediates, often involving a substituted anthranilic acid or a derivative thereof.
The synthesis of chlorantraniliprole, for example, involves the coupling of two main intermediates: 2-amino-5-chloro-3-methylbenzoic acid and 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid. patsnap.comgoogle.comnih.gov This reaction typically proceeds through the formation of a benzoxazinone (B8607429) intermediate, 2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one. patsnap.comgoogle.com The formation of this intermediate is a critical step that showcases the importance of correctly functionalized aromatic rings.
Similarly, the synthesis of cyantraniliprole, which differs from chlorantraniliprole by the presence of a cyano group on the phenyl ring, utilizes a corresponding cyano-substituted intermediate. researchgate.net The general synthesis involves reacting an intermediate like 2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one with methylamine. google.comgoogle.com
The following table outlines the key reactants used in the synthesis of these important agrochemical intermediates, illustrating the types of transformations that a molecule like this compound could potentially undergo.
Table 1: Key Intermediates in the Synthesis of Anthranilic Diamide Insecticides
| Final Product | Key Phenyl Intermediate | Key Pyrazole Intermediate | Coupling Reagent Example | Resulting Benzoxazinone Intermediate |
|---|---|---|---|---|
| Chlorantraniliprole | 2-Amino-5-chloro-3-methylbenzoic acid patsnap.comgoogle.com | 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid patsnap.comgoogle.com | Methanesulfonyl chloride patsnap.comgoogle.com | 2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one patsnap.comgoogle.com |
| Cyantraniliprole | 2-Amino-5-cyano-N,3-dimethylbenzamide google.com | 5-Bromo-2-(3-chloro-2-pyridyl)-2H-pyrazole-3-carbonyl chloride google.com | Not Applicable (direct condensation) | Not Applicable (direct amide formation) |
These synthetic routes underscore the importance of halogen and cyano substituents on the phenyl ring, which are crucial for the molecule's final biological activity and for directing the synthetic transformations.
Regioselective Functionalization of Polyfunctionalized Arenes
The presence of multiple different functional groups on an aromatic ring, as seen in this compound, makes regioselective functionalization a key challenge and opportunity. The ability to selectively react one site on a molecule while leaving others untouched is crucial for efficient and controlled synthesis. The distinct electronic and steric properties of the bromo, chloro, cyano, and acetate groups would govern the regioselectivity of further reactions.
Research on other polyhalogenated aromatic systems provides insight into how such selectivity can be achieved. For instance, in the functionalization of perhalogenated boron-dipyrromethene (BODIPY) dyes, palladium-catalyzed Stille cross-coupling reactions have been used to achieve remarkable regioselectivity. nih.govrsc.org Studies have shown that it is possible to selectively functionalize bromo groups over chloro groups, and to differentiate between chloro groups at different positions on the aromatic core based on their reactivity. nih.gov
Another example of regioselective control is the O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones. Researchers have developed a method for selective O-alkylation over N-alkylation by using caesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). nih.gov This selectivity is attributed to the in-situ formation of a stable oxygen-caesium complex, which makes the oxygen atom a more favorable site for reaction. nih.gov
The principles demonstrated in these examples can be applied to predict the behavior of this compound.
Metal-Catalyzed Cross-Coupling: The bromo group is generally more reactive than the chloro group in palladium-catalyzed reactions like Suzuki or Stille couplings. This difference in reactivity would allow for selective functionalization at the bromine-substituted position.
Nucleophilic Aromatic Substitution: The cyano group is a strong electron-withdrawing group, which can activate the ring for nucleophilic aromatic substitution (SNAr). The positions ortho and para to the cyano group are the most activated, potentially allowing for the selective replacement of the bromo or chloro substituents by a suitable nucleophile.
Hydrolysis: The acetate group can be selectively hydrolyzed under basic or acidic conditions to yield the corresponding phenol, 3-bromo-5-chloro-2-cyanophenol, without affecting the other functional groups under mild conditions. This phenol could then be used in further O-alkylation or other reactions.
The following table summarizes potential regioselective reactions for a polysubstituted arene based on the principles observed in related systems.
Table 2: Potential Regioselective Reactions on a Polyfunctionalized Arene
| Reaction Type | Reactive Site | Reagents/Conditions | Expected Transformation | Basis for Selectivity |
|---|---|---|---|---|
| Stille Coupling | Bromo group | Pd(0) catalyst, organostannane reagent nih.gov | Replacement of Br with an organic group | Higher reactivity of C-Br bond compared to C-Cl in Pd-catalyzed cycles. nih.gov |
| O-Alkylation | Acetate group (after hydrolysis to phenol) | 1. Hydrolysis (e.g., NaOH) 2. Alkyl halide, Cs₂CO₃ nih.gov | Conversion of -OAc to -OH, then to -OR | Formation of a stable caesium-phenoxide complex favoring O-alkylation. nih.gov |
These examples of advanced chemical transformations highlight the synthetic versatility of polyfunctionalized aromatic compounds.
Spectroscopic and Structural Elucidation Studies of 2 Bromo 4 Chloro 6 Cyanophenyl Acetate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For (2-bromo-4-chloro-6-cyanophenyl) acetate (B1210297), ¹H and ¹³C NMR spectroscopy provide critical information regarding the electronic environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the methyl protons of the acetate group. The trisubstituted benzene (B151609) ring features two aromatic protons. Due to their different positions relative to the electron-withdrawing and donating groups, they are chemically non-equivalent and are expected to appear as two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The splitting pattern of these signals will be influenced by their coupling with each other. The methyl protons of the acetate group are expected to appear as a sharp singlet, integrating to three protons, in the upfield region of the spectrum (typically δ 2.0-2.5 ppm), due to the deshielding effect of the adjacent carbonyl group.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. weebly.comresearchgate.netresearchgate.net The spectrum is expected to show eight distinct signals, corresponding to the six carbons of the benzene ring, the cyano carbon, the carbonyl carbon of the acetate group, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbons attached to the bromine and chlorine atoms will be significantly affected, as will the carbons ortho and para to the cyano and acetate groups. The cyano carbon typically appears in the range of δ 110-125 ppm. The carbonyl carbon of the ester is expected to be significantly deshielded, appearing in the δ 160-175 ppm region. The methyl carbon of the acetate group will be the most shielded carbon, appearing at approximately δ 20-30 ppm. weebly.comlibretexts.org
Detailed Research Findings: While specific experimental data for (2-bromo-4-chloro-6-cyanophenyl) acetate is not publicly available, based on extensive spectral data for analogous substituted aromatic compounds, a predicted set of NMR data can be compiled. rsc.org The interpretation relies on established principles of chemical shift theory and spin-spin coupling. researchgate.netresearchgate.net
Interactive Data Table: Predicted NMR Data for this compound
| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| ¹H NMR | Aromatic H | 7.5 - 8.0 | Doublet | The exact shift and coupling constant would depend on the precise electronic environment. |
| ¹H NMR | Aromatic H | 7.8 - 8.3 | Doublet | The exact shift and coupling constant would depend on the precise electronic environment. |
| ¹H NMR | -COCH₃ | 2.1 - 2.4 | Singlet | A characteristic sharp signal for the acetyl methyl group. |
| ¹³C NMR | C=O | 165 - 170 | Singlet | Typical range for an ester carbonyl carbon. |
| ¹³C NMR | Aromatic C-O | 145 - 155 | Singlet | Carbon attached to the acetate group. |
| ¹³C NMR | Aromatic C-Br | 115 - 125 | Singlet | Carbon attached to the bromine atom. |
| ¹³C NMR | Aromatic C-Cl | 130 - 140 | Singlet | Carbon attached to the chlorine atom. |
| ¹³C NMR | Aromatic C-CN | 105 - 115 | Singlet | Carbon attached to the cyano group. |
| ¹³C NMR | Aromatic C-H | 125 - 135 | Singlet | The two aromatic C-H carbons will have slightly different chemical shifts. |
| ¹³C NMR | -C≡N | 115 - 120 | Singlet | Characteristic chemical shift for a nitrile carbon. |
| ¹³C NMR | -COCH₃ | 20 - 25 | Singlet | Shielded methyl carbon of the acetate group. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. This allows for the unambiguous confirmation of the molecular formula.
For this compound (C₉H₅BrClNO₂), HRMS would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ with a mass corresponding to its calculated exact mass. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern arising from the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion, which is a powerful diagnostic tool for confirming the presence of these halogens.
Detailed Research Findings: The fragmentation of substituted phenyl acetates under electron ionization (EI) often proceeds through specific pathways. nih.govresearchgate.netlibretexts.orgmdpi.com For this compound, initial fragmentation would likely involve the loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetate group, or the cleavage of the acetyl group as a radical or cation. Subsequent fragmentation would involve the loss of the halogen atoms or the cyano group, leading to a series of fragment ions that can be used to further confirm the structure.
Interactive Data Table: Predicted HRMS Data for this compound
| Ion | Formula | Calculated m/z | Expected Fragmentation Pathway |
| [M]⁺ | C₉H₅⁷⁹Br³⁵ClNO₂ | 272.9246 | Molecular Ion |
| [M+2]⁺ | C₉H₅⁸¹Br³⁵ClNO₂ / C₉H₅⁷⁹Br³⁷ClNO₂ | 274.9226 / 274.9217 | Isotopic peaks due to ⁸¹Br and ³⁷Cl |
| [M-CH₂CO]⁺ | C₇H₃BrClNO | 230.9141 | Loss of ketene |
| [M-COCH₃]⁺ | C₇H₂BrClNO | 229.9062 | Loss of acetyl radical |
| [COCH₃]⁺ | C₂H₃O | 43.0184 | Acetyl cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are used to identify the functional groups present in a molecule. wiley.comelsevier.comwiley.comsemanticscholar.orgiitm.ac.in
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. For this compound, characteristic absorption bands are expected for the cyano group (-C≡N), the ester carbonyl group (C=O), the aromatic ring (C=C and C-H), and the carbon-halogen bonds (C-Br and C-Cl). The strong electron-withdrawing nature of the substituents on the phenyl ring will influence the exact position of these absorption bands.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it is an excellent complementary technique to IR spectroscopy. For this compound, the C≡N and aromatic C=C stretching vibrations are expected to give strong Raman signals.
Detailed Research Findings: The combination of IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule. The presence of sharp, intense bands in the characteristic regions for nitriles and esters would provide strong evidence for these functional groups.
Interactive Data Table: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| -C≡N | Stretching | 2220 - 2240 | 2220 - 2240 | Medium (IR), Strong (Raman) |
| C=O (ester) | Stretching | 1750 - 1770 | 1750 - 1770 | Strong (IR), Medium (Raman) |
| C-O (ester) | Stretching | 1200 - 1250 | Variable | Strong (IR) |
| Aromatic C=C | Stretching | 1450 - 1600 | 1450 - 1600 | Medium to Strong (IR & Raman) |
| Aromatic C-H | Stretching | 3050 - 3150 | 3050 - 3150 | Medium (IR & Raman) |
| Aromatic C-H | Out-of-plane bending | 800 - 900 | Weak | Strong (IR) |
| C-Cl | Stretching | 600 - 800 | 600 - 800 | Strong (IR), Strong (Raman) |
| C-Br | Stretching | 500 - 600 | 500 - 600 | Strong (IR), Strong (Raman) |
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide accurate bond lengths, bond angles, and details of intermolecular interactions that govern the packing of molecules in the crystal lattice.
For this compound, a single crystal X-ray diffraction study would reveal the planarity of the benzene ring and the orientation of the substituent groups. Of particular interest would be the intermolecular interactions, such as halogen bonding (e.g., Br···N, Cl···N, Br···O, Cl···O), C-H···O hydrogen bonds, and potential π–π stacking interactions between the aromatic rings. nih.govnih.goviucr.orgmdpi.comacs.org These interactions play a crucial role in the formation and stability of the crystal structure.
Detailed Research Findings: While an experimental crystal structure for this compound has not been reported, analysis of related structures in the Cambridge Structural Database allows for a prediction of its likely solid-state behavior. It is anticipated that the molecules would pack in a manner that maximizes stabilizing intermolecular interactions.
Interactive Data Table: Hypothetical Crystal Structure Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8-10 |
| b (Å) | ~12-15 |
| c (Å) | ~7-9 |
| α (°) | 90 |
| β (°) | ~95-105 |
| γ (°) | 90 |
| Volume (ų) | ~1000-1200 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | ~1.7-1.8 |
| Key Intermolecular Interactions | Halogen bonding, C-H···O hydrogen bonds, π–π stacking |
Theoretical and Computational Chemistry Investigations of 2 Bromo 4 Chloro 6 Cyanophenyl Acetate
Density Functional Theory (DFT) Calculations
As of the latest available scientific literature, specific Density Functional Theory (DFT) calculations for the compound (2-bromo-4-chloro-6-cyanophenyl) acetate (B1210297) have not been published. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. Such a study on this particular compound would provide valuable insights into its chemical behavior.
Electronic Structure and Molecular Orbital Analysis
A detailed analysis of the electronic structure and molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for (2-bromo-4-chloro-6-cyanophenyl) acetate. This type of analysis is crucial for understanding the molecule's reactivity, spectroscopic properties, and potential for electronic applications.
Bond Dissociation Energies and Stability Assessments
There is no available data on the bond dissociation energies for the various bonds within this compound. This information would be essential for assessing the molecule's thermal stability and predicting its fragmentation patterns under different conditions.
Conformational Analysis
A conformational analysis of this compound, which would identify the most stable three-dimensional arrangements of its atoms, has not been documented in scientific research. Such a study would clarify the preferred spatial orientation of the acetate and cyano groups relative to the substituted benzene (B151609) ring.
Reaction Pathway Modeling and Energy Landscapes
Detailed computational modeling of reaction pathways and the corresponding energy landscapes for reactions involving this compound is not present in the current body of scientific work.
Catalytic Reaction Mechanisms Simulation
Simulations of catalytic reaction mechanisms involving this compound are not available. These simulations would be instrumental in designing and optimizing synthetic routes that utilize this compound as a reactant or precursor.
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or physicochemical properties of compounds with a specific property of interest. researchgate.netwikipedia.org These models are powerful tools in computational chemistry for predicting the properties of new or untested molecules, thereby saving time and resources. springernature.comnih.gov A QSPR study typically involves calculating a set of numerical values that describe the molecule, known as molecular descriptors, and then using statistical methods to build a predictive model. wiley.com
While no specific QSPR studies have been published for this compound, a hypothetical study can be conceptualized to predict a property such as its octanol-water partition coefficient (logP), a key parameter in assessing environmental fate and bioavailability.
The first step in a QSPR study is the calculation of molecular descriptors. wiley.com These descriptors can be categorized into several classes:
Topological descriptors: These describe the atomic connectivity in the molecule.
Geometrical descriptors: These are related to the 3D structure of the molecule, such as molecular surface area and volume.
Electronic descriptors: These describe the electronic properties, such as dipole moment and partial charges on atoms.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can include energies of molecular orbitals (e.g., HOMO and LUMO).
For this compound, a variety of descriptors could be calculated. The presence of bromine, chlorine, and a cyano group, in addition to the acetate functional group, would significantly influence these values.
Hypothetical Molecular Descriptors for this compound
The following table presents a hypothetical set of calculated molecular descriptors for this compound. This data is for illustrative purposes to demonstrate the type of information used in a QSPR model.
| Descriptor Type | Descriptor Name | Hypothetical Value |
| Constitutional | Molecular Weight | 276.5 g/mol |
| Number of Rotatable Bonds | 2 | |
| Topological | Wiener Index | 548 |
| Balaban J Index | 2.87 | |
| Geometrical | Molecular Surface Area | 210.5 Ų |
| Molecular Volume | 185.3 ų | |
| Electronic | Dipole Moment | 3.5 D |
| Polarizability | 25.4 ų | |
| Quantum-Chemical | HOMO Energy | -8.2 eV |
| LUMO Energy | -1.5 eV |
Once a database of compounds and their calculated descriptors is compiled, a mathematical model is generated using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms. researchgate.net The goal is to create an equation that accurately predicts the property of interest. For example, a hypothetical MLR equation for logP might look like:
logP = c0 + (c1 * Polarizability) + (c2 * Molecular Surface Area) - (c3 * Dipole Moment)
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. The quality and predictive power of the QSPR model must be rigorously evaluated using statistical metrics and validation techniques. wikipedia.org Such a model, once validated, could be used to predict the logP of other structurally similar bromochloro-substituted phenyl acetates.
Molecular Dynamics Simulations (if applicable to reactivity or behavior)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wustl.eduwikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic evolution of the system, offering insights into conformational changes, solvation processes, and interactions with other molecules. wikipedia.orgresearchgate.net
MD simulations of this compound could be highly applicable for investigating its behavior in different environments, which can be crucial for understanding its reactivity and potential applications. The accuracy of an MD simulation is heavily dependent on the force field used, which is a set of parameters describing the potential energy of the system. nih.govwikipedia.org For an organic molecule like this compound, force fields such as OPLS (Optimized Potential for Liquid Simulations) or GAFF (General Amber Force Field) would be appropriate choices. nih.goviaanalysis.com
A primary application of MD simulations for this compound would be to study its behavior in a solvent, such as water or an organic solvent. ingentaconnect.com By placing a single molecule of this compound in a simulation box filled with solvent molecules, one could investigate several properties:
Solvation Free Energy: This is the free energy change associated with transferring the molecule from a vacuum to the solvent, which is a key determinant of its solubility. acs.orgresearchgate.net
Conformational Dynamics: The acetate group can rotate relative to the phenyl ring. MD simulations can explore the preferred conformations of the molecule in solution and the energy barriers between different rotational states.
Radial Distribution Functions (RDFs): RDFs can be calculated to understand the structuring of solvent molecules around the different functional groups of the solute. For example, the RDFs around the bromine, chlorine, and cyano groups would reveal specific solute-solvent interactions.
Hypothetical MD Simulation Parameters for this compound in Water
The table below outlines a set of plausible parameters for conducting an MD simulation of this compound. This represents a typical setup for studying a small organic molecule in an aqueous solution. bioinformaticsreview.com
| Parameter | Value/Setting |
| Force Field | OPLS-AA |
| Solvent Model | TIP3P Water |
| Simulation Box | Cubic, 10 Å buffer |
| Ensemble | NPT (Isothermal-isobaric) |
| Temperature | 298 K (25 °C) |
| Pressure | 1 atm |
| Time Step | 2 fs |
| Simulation Length | 100 ns |
| Non-bonded Cutoff | 1.2 nm |
| Long-range Electrostatics | Particle Mesh Ewald (PME) |
Future Research Directions and Emerging Paradigms in the Chemistry of 2 Bromo 4 Chloro 6 Cyanophenyl Acetate
Sustainable Synthetic Approaches (e.g., greener solvents, photocatalysis)
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact without compromising efficiency. For a multi-step synthesis like that required for (2-bromo-4-chloro-6-cyanophenyl) acetate (B1210297), these principles can be applied at various stages.
Future research will likely focus on replacing conventional organic solvents with more environmentally benign alternatives. Water, serving as both a solvent and a reactant, is a prime candidate. Recent advancements have demonstrated efficient photocatalytic transformations in aqueous media, which could be adapted for the synthesis of precursors to the target molecule. rsc.org For instance, the halogenation or cyanation steps could be redesigned to proceed in water, minimizing volatile organic compound (VOC) emissions. rsc.orgacs.org
Photocatalysis represents a significant opportunity for sustainable synthesis. rsc.org By harnessing visible light, it's possible to drive reactions at ambient temperatures, reducing the energy consumption associated with heating. rsc.org For the synthesis of the phenol (B47542) precursor, photocatalytic methods could enable highly selective halogenation reactions under mild conditions.
Solvent-free reaction conditions offer another promising avenue for green synthesis. jetir.orgmdpi.com The esterification step, specifically the acetylation of the 2-bromo-4-chloro-6-cyanophenol precursor, could potentially be achieved by reacting it with acetic anhydride (B1165640) without any solvent, a method that has proven effective for other phenolic esters. jetir.org Additionally, the use of biodegradable and recyclable catalysts, such as metal-loaded montmorillonite (B579905) clay, could replace traditional corrosive and hazardous acid or base catalysts in steps like ester deprotection or Fries rearrangement. jetir.orgjocpr.com
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches
| Synthetic Step | Conventional Approach | Potential Sustainable Alternative | Key Advantages |
| Halogenation | Use of liquid bromine in chlorinated solvents | Eco-friendly bromide-bromate reagent in water chemindigest.com; Photocatalytic bromination rsc.org | Reduced hazard, avoids toxic solvents, mild conditions |
| Cyanation | Use of toxic cyanide salts in polar aprotic solvents | Palladium-catalyzed cyanation in aqueous media acs.org | Lower toxicity, simplified workup, milder conditions |
| Esterification | Acid-catalyzed reaction in organic solvents | Solvent-free reaction with acetic anhydride jetir.org; Enzymatic catalysis mdpi.com | No solvent waste, high atom economy, high selectivity |
Flow Chemistry Applications for Scalable Synthesis
While batch processing has been the traditional method for chemical synthesis, flow chemistry is emerging as a superior alternative for scaling up production safely and efficiently. researchgate.netazolifesciences.com This technique, where reagents are pumped through a network of tubes and reactors, offers precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved product quality and consistency. researchgate.netazolifesciences.com
The synthesis of (2-bromo-4-chloro-6-cyanophenyl) acetate involves potentially hazardous reagents and exothermic steps, making it an ideal candidate for flow chemistry. For example, cryogenic reactions, which are often required for generating unstable organolithium intermediates used in halogen-lithium exchanges, can be conducted at significantly higher temperatures in flow reactors due to superior heat transfer. wiley-vch.de This enhances safety and reduces the energy costs associated with deep cooling. wiley-vch.de
Flow chemistry also enables the safe handling of toxic or explosive intermediates. The generation and immediate consumption of such species within a closed-loop flow system minimizes operator exposure and the risk of accidental release. This would be particularly advantageous for reactions involving cyanide sources or the generation of potentially unstable intermediates during the synthesis of the target molecule. nih.gov The modular nature of flow systems facilitates multi-step syntheses, where the output of one reactor flows directly into the next, streamlining the entire process from starting materials to the final product and enabling efficient, scalable production. researchgate.netresearchgate.net
Exploration of Novel Catalytic Systems
The development of new catalysts is crucial for improving the efficiency, selectivity, and scope of the reactions needed to synthesize this compound. Research in this area can be targeted at the key bond-forming steps.
Ortho-Bromination of Phenolic Precursors: The selective introduction of a bromine atom ortho to the hydroxyl group is a critical step. Novel catalytic systems using N-Bromosuccinimide (NBS) as the bromine source have shown great promise. One efficient method employs ACS-grade methanol (B129727) as the solvent with a catalytic amount of para-toluenesulfonic acid (p-TsOH), achieving high yields of mono-ortho-brominated phenols in very short reaction times. nih.govnih.gov This approach is tolerant of various functional groups and offers excellent selectivity. nih.govnih.gov
Palladium-Catalyzed Cyanation: The introduction of the cyano group onto the aromatic ring via the palladium-catalyzed cyanation of an aryl halide is a powerful transformation. researchgate.net A significant challenge in these reactions is catalyst deactivation by the cyanide ion. nih.gov Future research will focus on developing more robust and efficient catalytic systems. This includes the use of heterogeneous catalysts like Pd/C, which simplifies catalyst removal and reduces palladium contamination in the final product. organic-chemistry.org The exploration of different cyanide sources, such as potassium hexacyanoferrate (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), in combination with specific ligands and additives can lead to milder and more general reaction conditions. organic-chemistry.orgrsc.org
Table 2: Selected Palladium Catalytic Systems for Cyanation of Aryl Halides
| Catalyst System | Cyanide Source | Solvent | Temperature (°C) | Key Features |
| Pd/C, dppf, Zn(formate)₂ | Zn(CN)₂ | DMAC | 110 | Heterogeneous, scalable, reactivates catalyst organic-chemistry.org |
| Pd(OAc)₂, NHC Ligand | K₄[Fe(CN)₆]·3H₂O | DMAc | 120 | Effective for mono- and dicyanation rsc.org |
| Pd₂(dba)₃, Ligand L1 | KCN/Zn(CN)₂ | t-BuOH/H₂O | rt - 40 | Mild, low-temperature, aqueous conditions acs.org |
Development of Advanced Functional Materials Precursors
The unique combination of functional groups on this compound makes it a highly versatile precursor for a range of advanced functional materials. The bromo and chloro substituents serve as reactive handles for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular architectures.
This capability positions the compound as a key building block for:
Pharmaceuticals and Agrochemicals: The aryl nitrile moiety is a common feature in many biologically active molecules, including drugs and herbicides. nih.gov The halogen atoms provide sites for further molecular elaboration to optimize biological activity and properties. Thiazole (B1198619) derivatives containing a 4-cyanophenyl group, for instance, have been synthesized and shown to possess significant anticancer efficacy. rsc.org
Liquid Crystals: The rigid, substituted phenyl core is a classic mesogenic unit. By using cross-coupling reactions to attach other aromatic or aliphatic groups, it is possible to design novel liquid crystalline materials with specific phase behaviors and electro-optical properties.
Functional Polymers and Organic Electronics: The molecule can be functionalized to act as a monomer for polymerization. The cyano group can be converted into other functional groups, such as amines or carboxylic acids, providing further opportunities for creating polymers with tailored properties for applications in organic light-emitting diodes (OLEDs), sensors, or separation membranes.
The strategic placement of multiple, differentially reactive sites on the phenyl ring allows for sequential, controlled functionalization, making it an ideal platform for creating complex, high-value molecules and materials. nih.govnih.gov
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by moving from trial-and-error experimentation to data-driven prediction. beilstein-journals.orgrjptonline.org For a target molecule like this compound, ML models can significantly accelerate the development and optimization of its synthetic route.
Future research will leverage ML for several key tasks:
Reaction Condition Optimization: ML algorithms, such as random forests or neural networks, can be trained on large reaction databases to predict the optimal combination of catalyst, solvent, temperature, and reagents for each synthetic step. nih.govprinceton.edu This can drastically reduce the number of experiments needed to achieve high yields. princeton.edu
Yield Prediction: By analyzing the structural features of reactants and products, ML models can accurately predict the yield of a given reaction, allowing chemists to prioritize high-yielding pathways before entering the lab. rjptonline.org
Forward Synthesis and Route Prediction: AI tools can predict the likely products of a reaction (forward prediction) and even suggest novel synthetic pathways that a human chemist might not consider. sci-hub.se This can lead to the discovery of more efficient and sustainable routes to the target compound.
Active Learning: An exciting paradigm is active learning, where the ML model actively suggests the next set of experiments to perform to gain the most informative data. duke.edu This creates a closed loop of prediction and experimentation that can rapidly identify optimal reaction conditions with a minimal number of runs. duke.edu
Table 3: Applications of Machine Learning in the Synthesis of this compound
| ML Application | Model Type | Predicted Parameter | Potential Impact |
| Condition Recommendation | Neural Network, Random Forest | Solvent, Catalyst, Temperature nih.govibm.com | Reduces initial screening effort; suggests greener solvents. |
| Yield Optimization | Random Forest, Gradient Boosting | Reaction Yield (%) princeton.edu | Maximizes product output; minimizes waste. |
| Active Learning | Bayesian Optimization, Random Forest | Next experiment to run duke.edu | Accelerates optimization with minimal experiments. |
| Route Design | Graph Neural Networks | Reaction Products / Pathways sci-hub.se | Discovers novel and more efficient synthetic routes. |
Q & A
Basic: What are the standard synthetic routes for (2-bromo-4-chloro-6-cyanophenyl) acetate, and what critical parameters influence yield and purity?
Methodological Answer:
Synthesis typically involves sequential halogenation and functional group introduction. A plausible route includes:
- Step 1: Bromination of a precursor like 4-chloro-2-cyanophenyl acetate using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid over-bromination.
- Step 2: Chlorination at the 6-position via electrophilic substitution, employing Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃).
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.
Critical Parameters:
- Regioselectivity: Steric hindrance from the bulky acetate group directs halogenation to the 2- and 6-positions.
- Reaction Monitoring: Use TLC and GC-MS to track intermediate formation and minimize side products.
- Stability: The cyano group may hydrolyze under acidic conditions; maintain pH neutrality during aqueous workups .
Basic: How can NMR and IR spectroscopy confirm the structure and functional groups of this compound?
Methodological Answer:
- ¹H NMR:
- Aromatic protons appear as distinct multiplets (δ 7.2–8.0 ppm). The acetate methyl group resonates as a singlet (~δ 2.1–2.3 ppm).
- Integration ratios confirm substituent positions (e.g., deshielding from bromine at δ 7.8 ppm).
- ¹³C NMR:
- Carbonyl carbon of the acetate at ~δ 170 ppm.
- Nitrile carbon (C≡N) at ~δ 115–120 ppm.
- IR Spectroscopy:
- Strong C=O stretch (~1740 cm⁻¹) for the acetate.
- C≡N stretch (~2240 cm⁻¹) confirms the cyano group.
Validation: Compare experimental data with computed spectra (DFT) or literature analogs. For example, highlights similar IR/NMR characterization for a related bromo-cyano-phenyl acetate .
Advanced: What challenges arise in determining the crystal structure using X-ray diffraction, and how can substituent disorder be addressed?
Methodological Answer:
- Challenges:
- Disorder: Bulky substituents (Br, Cl, CN) may cause rotational disorder in the acetate or phenyl groups, complicating electron density maps.
- Weak Diffraction: Heavy atoms (Br) dominate scattering, obscuring lighter atoms (C, N).
- Solutions:
- Use high-resolution data (θ > 25°) and low-temperature measurements (e.g., 100 K) to reduce thermal motion.
- Apply software like SHELXL ( ) for refinement, allowing split positions for disordered groups.
- Validate with PLATON/ADDSYM to check for missed symmetry. Example: resolved methyl disorder via occupancy refinement .
Advanced: How do DFT calculations aid in predicting reactivity, and which functional is most suitable?
Methodological Answer:
- Functional Selection:
- Applications:
- Reactivity: Compute Fukui indices to identify electrophilic/nucleophilic sites.
- Electronic Properties: HOMO-LUMO gaps predict charge-transfer behavior.
- Validation: Compare calculated vs. experimental IR/NMR data (). Becke’s 1993 work ( ) supports using exact exchange terms for accurate atomization energies .
Advanced: How to resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
- Systematic Approach:
- Reproducibility: Repeat experiments under identical conditions.
- Cross-Validation: Combine NMR, IR, and HRMS. For example, a mismatched molecular ion in HRMS may indicate impurities.
- Computational Alignment: Use DFT-optimized structures to simulate spectra (Gaussian 16, ORCA).
- Crystallographic Confirmation: X-ray structures ( ) provide unambiguous proof of connectivity.
- Case Study: highlights iterative data reconciliation in conflicting studies, emphasizing multi-method validation .
Basic: What are potential biomedical applications, and how can bioactivity be assessed?
Methodological Answer:
- Applications:
- Antimicrobial Studies: Test against Gram-positive/negative bacteria via MIC assays.
- Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates.
- Methodology:
- In Vitro Assays: Use MTT or resazurin assays for cytotoxicity (e.g., cancer cell lines).
- Structure-Activity Relationships (SAR): Modify substituents (e.g., replace Br with I) to probe electronic effects.
- Molecular Docking: AutoDock Vina models interactions with target proteins (e.g., cytochrome P450). notes similar compounds in medicinal chemistry pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
